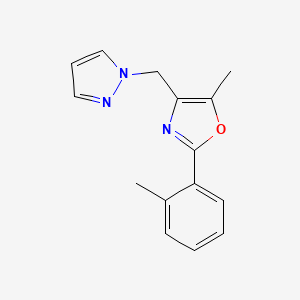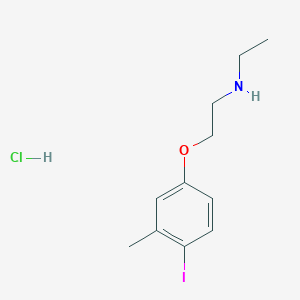
1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers led by David Johnson at Pfizer. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide selectively binds to the allosteric site of mGluR5, which is located on the extracellular domain of the receptor. This binding inhibits the activation of the receptor by its endogenous ligand glutamate, leading to a decrease in intracellular signaling cascades mediated by mGluR5. This results in a reduction of excitatory neurotransmission and modulation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems, including glutamate, dopamine, and GABA. It has also been shown to affect the expression and function of ion channels, such as NMDA receptors and voltage-gated calcium channels. This compound has been reported to have anxiolytic, antidepressant, and antipsychotic-like effects in animal models. It has also been shown to have analgesic properties and to reduce drug-seeking behavior in addiction models.
Advantages and Limitations for Lab Experiments
One major advantage of using 1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its high selectivity and specificity for mGluR5. This allows researchers to study the role of mGluR5 in various physiological and pathological processes with minimal interference from other receptor subtypes. However, one limitation of using this compound is its relatively low potency and efficacy compared to other mGluR5 antagonists. This may require higher concentrations of this compound to achieve the desired effects, which can lead to non-specific effects and off-target effects.
Future Directions
There are several future directions for research on 1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide and mGluR5 antagonists. One area of interest is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another area of interest is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as autism spectrum disorder and bipolar disorder. Additionally, the potential use of mGluR5 antagonists as adjunctive therapy in combination with other drugs is an area of active research.
Synthesis Methods
The synthesis of 1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide involves the condensation of 1,4'-bipiperidine-3-carboxylic acid with 2-phenylethylamine and 2-methoxyethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methylmorpholine to give this compound in high yield and purity.
Scientific Research Applications
1'-(2-methoxyethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. This compound has also been used to investigate the potential therapeutic effects of mGluR5 antagonists in animal models of fragile X syndrome, Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-27-17-16-24-14-10-21(11-15-24)25-13-5-8-20(18-25)22(26)23-12-9-19-6-3-2-4-7-19/h2-4,6-7,20-21H,5,8-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULGBXNEWWMKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B5308360.png)
![N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5308364.png)


![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B5308391.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)
![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)


